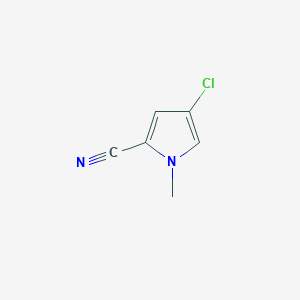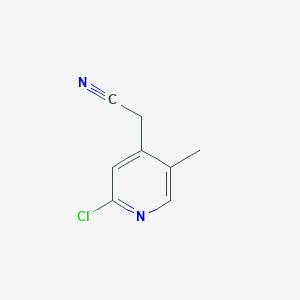aminehydrochloride](/img/structure/B13559089.png)
[(1R)-2-fluoro-1-phenylethyl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-fluoro-1-phenylethylaminehydrochloride is a chemical compound with a unique structure that includes a fluorine atom, a phenyl group, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to replace a leaving group on the phenylethylamine precursor . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-fluoro-1-phenylethylaminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the fluorine atom can lead to a variety of substituted phenylethylamine derivatives .
Aplicaciones Científicas De Investigación
(1R)-2-fluoro-1-phenylethylaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-2-fluoro-1-phenylethylaminehydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The pathways involved may include modulation of neurotransmitter release and receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-2-fluorocyclopentanamine hydrochloride
- (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine hydrochloride
Uniqueness
(1R)-2-fluoro-1-phenylethylaminehydrochloride is unique due to its specific structural features, such as the presence of a fluorine atom and a phenyl group, which confer distinct chemical and biological properties. These features can enhance its stability, reactivity, and binding affinity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H13ClFN |
|---|---|
Peso molecular |
189.66 g/mol |
Nombre IUPAC |
(1R)-2-fluoro-N-methyl-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3;1H/t9-;/m0./s1 |
Clave InChI |
QBXRVFNYOVPACW-FVGYRXGTSA-N |
SMILES isomérico |
CN[C@@H](CF)C1=CC=CC=C1.Cl |
SMILES canónico |
CNC(CF)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
![1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559011.png)

![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)
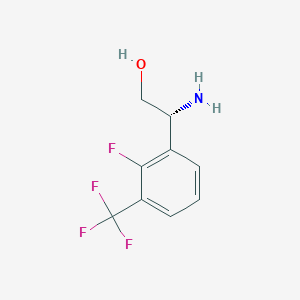


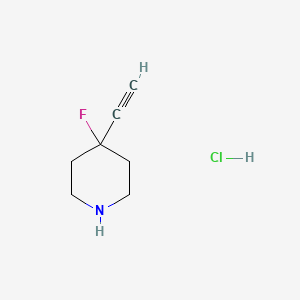

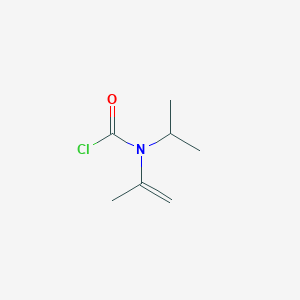
amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)

